molecular formula C8H13F2N B13058783 1,1-Difluoro-7-azaspiro[3.5]nonane

1,1-Difluoro-7-azaspiro[3.5]nonane

Cat. No.: B13058783
M. Wt: 161.19 g/mol
InChI Key: NBUYATBJRHPHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-7-azaspiro[3.5]nonane is a valuable spirocyclic chemical scaffold in pharmaceutical research and development. Spirocyclic structures like the 7-azaspiro[3.5]nonane core are increasingly important in drug discovery as they often contribute to improved physicochemical properties and metabolic stability in active molecules . The incorporation of a geminal difluoro group at the 1-position is a strategic modification, as fluorine atoms can significantly influence a compound's electronegativity, lipophilicity, and overall bioavailability. This compound serves as a versatile synthetic intermediate, particularly in the discovery of novel therapeutics. Research into related spirocyclic compounds has demonstrated their potential in targeting infectious diseases, with some advanced inhibitors being developed for the treatment and prevention of malaria . As a bifunctional building block, this compound is intended for use by professional researchers in the synthesis of more complex molecules for biological evaluation and early-stage drug discovery projects. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

3,3-difluoro-7-azaspiro[3.5]nonane

InChI

InChI=1S/C8H13F2N/c9-8(10)2-1-7(8)3-5-11-6-4-7/h11H,1-6H2

InChI Key

NBUYATBJRHPHEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C12CCNCC2)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Precursors such as piperidine derivatives or cyclic amines serve as the nitrogen source.
  • Halogenated intermediates or carbonyl compounds are used to build the spirocyclic scaffold.
  • Fluorinating agents or difluoromethylation reagents are employed to introduce the difluoro substituents.

Representative Synthetic Route

A representative synthetic route, adapted from patent CN102659678B and related literature, involves the following steps:

Step Reaction Description Reagents/Solvents Conditions Yield & Notes
1 Formation of intermediate compound VI by reaction of compound II with compound V Compound II, Compound V, NaH Solvent: THF or DMF; Temp: 60–120 °C; Time: 8 h reflux Compound VI obtained as light yellow solid; isolated yield not specified
2 Epoxidation and ring expansion of compound VI to form 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (compound I) mCPBA (meta-chloroperbenzoic acid) or H2O2 Solvent: DCM or acetonitrile; Temp: 0–60 °C; Time: overnight Yield: 70.7% total for two steps; purity: 99% by 1H NMR

This method emphasizes:

  • Use of inexpensive and readily available raw materials.
  • Simple operation with few reaction steps.
  • High overall yield suitable for scale-up.

Fluorination Step

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C8H13F2N
Molecular Weight 161.19 g/mol
Key Intermediates Compound VI (spirocyclic intermediate)
Fluorination Methods Electrophilic fluorination, nucleophilic difluoromethylation
Solvents Used THF, DMF, DCM, acetonitrile
Reaction Temperatures 0–120 °C depending on step
Overall Yield Up to 70.7% (two-step process)
Purity ≥99% (by NMR)

Research Findings and Practical Notes

  • The synthetic approach using epoxidation followed by ring expansion is efficient and scalable.
  • Use of mCPBA as an oxidant provides clean conversion with minimal side reactions.
  • The choice of fluorinating agent affects regioselectivity and yield; mild electrophilic fluorination is preferred to avoid decomposition.
  • Reaction conditions such as temperature and solvent polarity are critical for optimizing yield and purity.
  • The compound's spirocyclic structure imparts rigidity and unique chemical properties valuable in medicinal chemistry.

Chemical Reactions Analysis

1,1-Difluoro-7-azaspiro[3.5]nonane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

    Addition: The compound can undergo addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2), leading to the formation of halogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with LiAlH4 may produce primary amines.

Scientific Research Applications

1,1-Difluoro-7-azaspiro[3.5]nonane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Difluoro-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of FAAH, the compound binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides and thereby modulating pain and inflammation pathways . The spirocyclic structure and fluorine atoms contribute to the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Key Insights :

  • The 2,7-diazaspiro[3.5]nonane scaffold shows high affinity for sigma receptors, with subtype selectivity influenced by substituents. For example, compound 4b acts as an S1R agonist, while 5b is an antagonist .

Pharmacological Profiles

FAAH Inhibition

The 7-azaspiro[3.5]nonane core is critical for fatty acid amide hydrolase (FAAH) inhibition. Compound 69 (PF-04862853), a urea derivative, demonstrated:

  • Potent inhibition: kiact/ki = 4190 M⁻¹s⁻¹ (human FAAH).
  • Favorable pharmacokinetics: Half-life = 7.1 h (rats), 53% oral bioavailability .
  • Comparison: Fluorination in 1,1-Difluoro-7-azaspiro[3.5]nonane may enhance metabolic stability but could alter binding interactions due to steric effects.

Sigma Receptor Modulation

  • 2,7-Diazaspiro[3.5]nonane derivatives exhibit nanomolar affinity for S1R/S2R. Compound 4b (Ki(S1R) = 2.7 nM) reversed mechanical hypersensitivity in vivo at 20 mg/kg, while 5b (Ki(S1R) = 13 nM) showed antagonism .
  • Functional Divergence : Despite shared scaffolds, 4b (agonist) and 5b (antagonist) highlight the role of substituents in functional activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.